molecular formula C15H19N3O B14323692 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide CAS No. 110817-71-5

1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide

Cat. No.: B14323692
CAS No.: 110817-71-5
M. Wt: 257.33 g/mol
InChI Key: ZUAWAUXXTABRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide is an organic compound with the molecular formula C15H19N3O This compound is characterized by the presence of a cyclopentane ring, a carboxamide group, and a cyanomethyl group attached to an amino group that is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve the use of solvent-free reactions, which are both versatile and economical. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and the ability to produce the desired compound without the need for further purification.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro or nitroso derivatives from oxidation, primary amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxamide groups enable it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide include other cyanoacetamide derivatives and cyclopentane-based compounds. Examples include:

    N-cyanoacetyl-4-methylphenylamine: A compound with similar structural features but lacking the cyclopentane ring.

    Cyclopentanecarboxamide derivatives: Compounds with variations in the substituents on the cyclopentane ring.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopentane ring with a cyanoacetamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

110817-71-5

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

1-[N-(cyanomethyl)-4-methylanilino]cyclopentane-1-carboxamide

InChI

InChI=1S/C15H19N3O/c1-12-4-6-13(7-5-12)18(11-10-16)15(14(17)19)8-2-3-9-15/h4-7H,2-3,8-9,11H2,1H3,(H2,17,19)

InChI Key

ZUAWAUXXTABRDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC#N)C2(CCCC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.